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Compound of Interest

Compound Name: Dicarbine

Cat. No.: B102714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of

dicarbene-catalyzed cycloaddition reactions. These reactions are powerful tools for the

synthesis of complex molecular architectures, particularly cyclic and heterocyclic compounds

that are of significant interest in medicinal chemistry and drug development. The protocols

outlined below are based on recent advances in the field and are intended to be a practical

guide for researchers in organic synthesis.

Photoinduced [3+2] Cycloaddition of Carbenes and
Nitriles for Oxazole Synthesis
This metal-free approach allows for the synthesis of a wide variety of substituted oxazoles,

which are important structural motifs in many biologically active compounds. The reaction

proceeds via the photoinduced generation of a singlet carbene from a diazo compound, which

then undergoes a [3+2] cycloaddition with a nitrile.

Reaction Mechanism and Workflow
The proposed mechanism involves the initial photolysis of the diazo compound to generate a

singlet carbene. This highly reactive intermediate is then trapped by a nitrile to form a nitrogen

ylide, which subsequently undergoes an intramolecular cyclization to yield the oxazole product.
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Workflow for Photoinduced Oxazole Synthesis.

Quantitative Data Summary
The following table summarizes the substrate scope for the photoinduced synthesis of

oxazoles from various diazo compounds and nitriles.[1]
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Entry
Diazo
Compound

Nitrile Product Yield (%)

1
Ethyl 2-diazo-2-

phenylacetate
Acetonitrile

2-Methyl-5-

phenyl-oxazole-

4-carboxylic acid

ethyl ester

85

2

Ethyl 2-diazo-2-

(4-

methoxyphenyl)a

cetate

Acetonitrile

2-Methyl-5-(4-

methoxyphenyl)-

oxazole-4-

carboxylic acid

ethyl ester

82

3

Ethyl 2-diazo-2-

(4-

chlorophenyl)ace

tate

Acetonitrile

2-Methyl-5-(4-

chlorophenyl)-

oxazole-4-

carboxylic acid

ethyl ester

88

4
Ethyl 2-diazo-2-

phenylacetate
Benzonitrile

2,5-Diphenyl-

oxazole-4-

carboxylic acid

ethyl ester

75

5
Ethyl 2-diazo-2-

phenylacetate

4-

Chlorobenzonitril

e

5-Phenyl-2-(4-

chlorophenyl)-

oxazole-4-

carboxylic acid

ethyl ester

78

6

1-Diazo-1-

phenyl-propan-2-

one

Acetonitrile

1-(2-Methyl-5-

phenyl-oxazol-4-

yl)-ethanone

72

7

1-Diazo-1-(4-

methoxyphenyl)-

propan-2-one

Acetonitrile

1-(2-Methyl-5-(4-

methoxyphenyl)-

oxazol-4-yl)-

ethanone

70
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8

1-Diazo-1-

phenyl-propan-2-

one

Benzonitrile

1-(2,5-Diphenyl-

oxazol-4-yl)-

ethanone

65

Experimental Protocol
Materials:

Diazo compound (0.2 mmol, 1.0 equiv)

Nitrile (liquid: 10 equiv; solid: 2.5 equiv)

Dichloroethane (DCE), 4 mL

Blue LEDs (440-456 nm)

Procedure:

In a reaction vial, dissolve the diazo compound (0.2 mmol) and the nitrile (if solid, 2.5 equiv)

in dichloroethane (4 mL). If the nitrile is a liquid, add 10 equivalents.

Seal the vial and place it in a photoreactor equipped with blue LEDs.

Irradiate the reaction mixture for 24 hours at room temperature.

After completion of the reaction (monitored by TLC), remove the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

oxazole.[1]

Formal [4+1] Cycloaddition of Photogenerated
Siloxycarbenes
This metal-free protocol enables the synthesis of highly functionalized cyclopentenes from

acylsilanes and electrophilic dienes. The reaction proceeds through a photogenerated

nucleophilic siloxycarbene, which undergoes a formal [4+1] cycloaddition.
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Reaction Mechanism and Workflow
The reaction is initiated by the photo-irradiation of an acylsilane, which generates a nucleophilic

siloxycarbene. This carbene then reacts with an electron-deficient diene in a [2+1]

cycloaddition to form a transient donor-acceptor cyclopropane. This intermediate subsequently

undergoes a vinylcyclopropane rearrangement to yield the stable cyclopentene product.

Carbene Generation

Cycloaddition & Rearrangement

Acylsilane

Siloxycarbene

hv (419 nm)

Cyclopropane Intermediate

+ Diene

Diene

Cyclopentene

Vinylcyclopropane Rearrangement
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Workflow for Siloxycarbene [4+1] Cycloaddition.

Quantitative Data Summary
The following table presents the substrate scope for the formal [4+1] cycloaddition of

photogenerated siloxycarbenes with various dienes.[2]
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Entry
Acylsilane (R
in
RCO(SiMe3))

Diene Product Yield (%)

1 Phenyl

Ethyl 2-

methylene-3-

phenyl-but-3-

enoate

Ethyl 4-phenyl-3-

(trimethylsilyloxy)

-cyclopent-3-

ene-1-

carboxylate

70

2 4-Methoxyphenyl

Ethyl 2-

methylene-3-

phenyl-but-3-

enoate

Ethyl 4-(4-

methoxyphenyl)-

3-

(trimethylsilyloxy)

-cyclopent-3-

ene-1-

carboxylate

65

3 4-Chlorophenyl

Ethyl 2-

methylene-3-

phenyl-but-3-

enoate

Ethyl 4-(4-

chlorophenyl)-3-

(trimethylsilyloxy)

-cyclopent-3-

ene-1-

carboxylate

72

4 Phenyl

Ethyl 2-

methylene-3-(4-

methoxyphenyl)-

but-3-enoate

Ethyl 4-phenyl-3-

(trimethylsilyloxy)

-5-(4-

methoxyphenyl)-

cyclopent-3-ene-

1-carboxylate

68

5 Phenyl

Diethyl 2,3-

dimethylenebuta

nedioate

Diethyl 4-phenyl-

3-

(trimethylsilyloxy)

-cyclopent-3-

ene-1,1-

dicarboxylate

75
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6 Naphthyl

Ethyl 2-

methylene-3-

phenyl-but-3-

enoate

Ethyl 4-naphthyl-

3-

(trimethylsilyloxy)

-cyclopent-3-

ene-1-

carboxylate

62

Experimental Protocol
Materials:

Acylsilane (0.1 mmol)

Diene (0.14 mmol, 1.4 equiv)

Dry toluene (0.5 mL)

Molecular sieves 4 Å (100 mg)

LED lamp (419 nm)

Procedure:

In a sealed Pasteur pipette, dissolve the acylsilane (0.1 mmol) and the diene (0.14 mmol) in

dry toluene (0.5 mL).

Add 100 mg of 4 Å molecular sieves to the solution.

Purge the solution with argon for 15 minutes.

Irradiate the sealed pipette with a 419 nm LED lamp for a minimum of 24 to a maximum of

72 hours.

Monitor the reaction progress by TLC until full consumption of the acylsilane.

After completion, evaporate the toluene under reduced pressure.
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Purify the crude residue via silica column chromatography (eluent: hexane/EtOAc) to obtain

the cyclopentene product.[2]

Rhodium(II)-Catalyzed Asymmetric
Cyclopropanation
Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo

compounds and subsequent carbene transfer reactions. This protocol details the

enantioselective cyclopropanation of electron-deficient alkenes, a valuable transformation for

the synthesis of chiral cyclopropane-containing building blocks.

Catalytic Cycle
The catalytic cycle begins with the reaction of the Rh(II) catalyst with the diazo compound to

form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic

carbene then reacts with the alkene in a concerted or stepwise fashion to form the

cyclopropane product and regenerate the Rh(II) catalyst. The chirality of the cyclopropane is

dictated by the chiral ligands on the rhodium catalyst.

Rh2(L*)4 Diazo Compound Rh-Carbene

Cyclopropane

+ Alkene

Alkene

Rh2(L)4

- Product

+ Diazo Compound
- N2
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Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation.

Quantitative Data Summary
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The following table summarizes the results for the Rh₂(S-TCPTAD)₄-catalyzed asymmetric

cyclopropanation of various acrylates with aryldiazoacetates.[3]

Entry
Aryldiazoac
etate (Ar in
ArCHN₂)

Alkene (R'
in
CH₂=CHCO₂
R')

Yield (%) dr ee (%)

1 4-Tolyl Ethyl 91 >97:3 92

2 Phenyl Ethyl 85 >97:3 90

3

4-

Methoxyphen

yl

Ethyl 88 >97:3 94

4
4-

Chlorophenyl
Ethyl 82 >97:3 88

5 2-Naphthyl Ethyl 92 >97:3 93

6 4-Tolyl Methyl 89 >97:3 91

7 4-Tolyl t-Butyl 95 >97:3 95

Experimental Protocol
Materials:

Rh₂(S-TCPTAD)₄ (0.002 mmol, 0.2 mol%)

Alkene (1.0 mmol)

Aryldiazoacetate (1.2 mmol)

Dichloromethane (DCM), 2 mL

Procedure:

To a solution of Rh₂(S-TCPTAD)₄ (0.002 mmol) and the alkene (1.0 mmol) in DCM (1 mL) at

room temperature, add a solution of the aryldiazoacetate (1.2 mmol) in DCM (1 mL)
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dropwise over 1 hour.

Stir the reaction mixture at room temperature for an additional 2 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash chromatography on silica gel to afford the cyclopropane product.

[3]

Iron-Catalyzed Cyclopropanation using N-
Nosylhydrazones
Iron catalysts offer a more economical and environmentally benign alternative to precious metal

catalysts for carbene transfer reactions. This protocol describes an iron-catalyzed

cyclopropanation using N-nosylhydrazones as convenient and stable precursors for the in situ

generation of diazo compounds.

Reaction Workflow
The reaction starts with the base-mediated decomposition of the N-nosylhydrazone to generate

the corresponding diazo compound in situ. The iron catalyst then reacts with the diazo

compound to form an iron-carbene species, which subsequently transfers the carbene to the

alkene to furnish the cyclopropane.

N-Nosylhydrazone

Diazo Compound

Base

Fe(III)-catalyst

Fe-Carbene

+ Diazo Compound
- N2

Cyclopropane

+ Alkene

Alkene
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Click to download full resolution via product page

Workflow for Iron-Catalyzed Cyclopropanation.

Quantitative Data Summary
The following table shows the results for the iron-catalyzed cyclopropanation of various

styrenes with in situ generated trifluoromethyldiazomethane from the corresponding hydrazone.

[4]

Entry Styrene Yield (%) dr (trans:cis) ee (%) (trans)

1 Styrene 95 98:2 91

2 4-Methylstyrene 96 97:3 90

3
4-

Methoxystyrene
94 96:4 92

4 4-Chlorostyrene 95 98:2 89

5 4-Bromostyrene 97 99:1 88

6 2-Chlorostyrene 93 98:2 87

7
2-

Vinylnaphthalene
92 97:3 93

Experimental Protocol
Materials:

Fe(III)-metalloradical catalyst (e.g., [Fe(P3)Cl]) (2 mol%)

N-Nosylhydrazone (0.12 mmol, 1.2 equiv)

Cesium carbonate (Cs₂CO₃) (0.24 mmol, 2.4 equiv)

Alkene (0.10 mmol, 1.0 equiv)

Hexanes (1.0 mL)
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Procedure:

In an oven-dried Schlenk tube, add the Fe(III)-catalyst (2 mol%), N-nosylhydrazone (0.12

mmol), and Cs₂CO₃ (0.24 mmol).

Evacuate and backfill the Schlenk tube with nitrogen three times.

Add the alkene (0.10 mmol) and hexanes (1.0 mL) under a nitrogen atmosphere.

Stir the reaction mixture at 4 °C for 20 hours.

After completion, filter the reaction mixture through a plug of silica gel and concentrate the

filtrate by rotary evaporation.

Purify the crude product by column chromatography.[4]

Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
of 1,6-Enynes
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes

towards nucleophilic attack. This protocol describes the intramolecular [4+2] cycloaddition of

1,6-enynes, which proceeds through a gold-carbene intermediate to form complex polycyclic

structures.

Reaction Mechanism
The gold(I) catalyst activates the alkyne moiety of the 1,6-enyne, promoting an intramolecular

attack by the alkene. This leads to the formation of a cyclopropyl gold-carbene intermediate.

Depending on the substrate and reaction conditions, this intermediate can undergo various

rearrangements, including a formal [4+2] cycloaddition, to yield the final product.
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Mechanism for Gold-Catalyzed [4+2] Cycloaddition of 1,6-Enynes.

Quantitative Data Summary
The following table presents the results for the gold(I)-catalyzed intramolecular [4+2]

cycloaddition of various 1,6-enynes.[5]
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Entry

1,6-Enyne
Substrate
(Substituen
ts on alkene
and alkyne)

Catalyst
(mol%)

Solvent Temp (°C) Yield (%)

1

N-Tosyl,

terminal

alkyne,

terminal

alkene

[IPrAu(MeCN

)]SbF₆ (2)
DCM 25 95

2

N-Tosyl,

methyl on

alkyne,

terminal

alkene

[IPrAu(MeCN

)]SbF₆ (2)
DCM 25 92

3

N-Tosyl,

phenyl on

alkyne,

terminal

alkene

[IPrAu(MeCN

)]SbF₆ (2)
DCM 25 88

4

N-Tosyl,

terminal

alkyne,

methyl on

alkene

[IPrAu(MeCN

)]SbF₆ (2)
DCM 25 90

5

Oxygen

tether,

terminal

alkyne,

terminal

alkene

[IPrAu(MeCN

)]SbF₆ (2)
DCM 25 85

6 Malonate

tether,

terminal

[IPrAu(MeCN

)]SbF₆ (2)

DCM 25 98
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alkyne,

terminal

alkene

Experimental Protocol
Materials:

Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆) (2 mol%)

1,6-enyne (0.1 mmol)

Dichloromethane (DCM), 2 mL

Procedure:

To a solution of the 1,6-enyne (0.1 mmol) in DCM (2 mL) at room temperature, add the

gold(I) catalyst (0.002 mmol).

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

polycyclic product.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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